molecular formula C12H16FNO2 B2465448 Tert-butyl 2-amino-2-(3-fluorophenyl)acetate CAS No. 2248256-93-9

Tert-butyl 2-amino-2-(3-fluorophenyl)acetate

Cat. No. B2465448
CAS RN: 2248256-93-9
M. Wt: 225.263
InChI Key: JLCJGYICXYOOQC-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3-fluorophenyl)acetate, also known as TFAA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of amino acids and is synthesized through a multi-step process. TFAA has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

Tert-butyl 2-amino-2-(3-fluorophenyl)acetate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, Tert-butyl 2-amino-2-(3-fluorophenyl)acetate reduces the production of prostaglandins, resulting in reduced inflammation, pain, and fever.
Biochemical and physiological effects:
Tert-butyl 2-amino-2-(3-fluorophenyl)acetate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Tert-butyl 2-amino-2-(3-fluorophenyl)acetate has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, Tert-butyl 2-amino-2-(3-fluorophenyl)acetate has been shown to have a neuroprotective effect by reducing the production of beta-amyloid, which is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-amino-2-(3-fluorophenyl)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and the purification process is straightforward. Tert-butyl 2-amino-2-(3-fluorophenyl)acetate is also stable under normal laboratory conditions, making it easy to handle and store. However, Tert-butyl 2-amino-2-(3-fluorophenyl)acetate has some limitations. It has low solubility in water, which can make it difficult to dissolve in certain solutions. Additionally, Tert-butyl 2-amino-2-(3-fluorophenyl)acetate has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on Tert-butyl 2-amino-2-(3-fluorophenyl)acetate. One area of interest is the development of Tert-butyl 2-amino-2-(3-fluorophenyl)acetate analogs with improved pharmacokinetic properties. Another area of interest is the study of Tert-butyl 2-amino-2-(3-fluorophenyl)acetate in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl 2-amino-2-(3-fluorophenyl)acetate and its potential therapeutic applications in various diseases.

Synthesis Methods

Tert-butyl 2-amino-2-(3-fluorophenyl)acetate is synthesized through a multi-step process that involves the reaction of tert-butyl glycine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain pure Tert-butyl 2-amino-2-(3-fluorophenyl)acetate.

Scientific Research Applications

Tert-butyl 2-amino-2-(3-fluorophenyl)acetate has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Tert-butyl 2-amino-2-(3-fluorophenyl)acetate has also been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

properties

IUPAC Name

tert-butyl 2-amino-2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-5-4-6-9(13)7-8/h4-7,10H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCJGYICXYOOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-2-(3-fluorophenyl)acetate

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